N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methylbenzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methylbenzamide (CAS 899956-67-3) is a synthetic small-molecule benzamide derivative incorporating a 1,1-dioxidoisothiazolidine (cyclic sulfonamide/sultam) moiety. With a molecular formula of C18H20N2O4S and a molecular weight of 360.43 g/mol, the compound belongs to a broader class of dioxidoisothiazolidine-containing scaffolds that have demonstrated inhibitory activity against cyclin-dependent kinases (CDK1, CDK2) and anti-proliferative effects in cancer cell lines.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 899956-67-3
Cat. No. B2772891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methylbenzamide
CAS899956-67-3
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
InChIInChI=1S/C18H20N2O4S/c1-13-6-3-4-7-15(13)18(21)19-16-12-14(8-9-17(16)24-2)20-10-5-11-25(20,22)23/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21)
InChIKeyQHVXKOIFVDDBGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methylbenzamide (CAS 899956-67-3): Structural Identity and Pharmacophore Class


N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methylbenzamide (CAS 899956-67-3) is a synthetic small-molecule benzamide derivative incorporating a 1,1-dioxidoisothiazolidine (cyclic sulfonamide/sultam) moiety . With a molecular formula of C18H20N2O4S and a molecular weight of 360.43 g/mol, the compound belongs to a broader class of dioxidoisothiazolidine-containing scaffolds that have demonstrated inhibitory activity against cyclin-dependent kinases (CDK1, CDK2) and anti-proliferative effects in cancer cell lines [1]. The sultam pharmacophore serves as a key structural element for kinase ATP-binding site engagement, while the ortho-methylbenzamide and 2-methoxyphenyl substitution pattern distinguishes this compound from other members of the dioxidoisothiazolidine benzamide series [2].

Scaffold Dioxidoisothiazolidine (sultam) pharmacophore for CDK inhibitor studies
Substitution Ortho-methylbenzamide and 2-methoxyphenyl pattern for structure-activity relationship studies
Sourcing Multi-supplier availability supports continuous kinase inhibitor lead optimization

Why N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methylbenzamide Cannot Be Replaced by Generic Dioxidoisothiazolidine Analogs


Compounds within the dioxidoisothiazolidine benzamide class exhibit highly substitution-dependent biological profiles. The ortho-methyl group on the benzamide ring of CAS 899956-67-3 introduces both steric and electronic perturbations relative to unsubstituted benzamide analogs (e.g., N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide), potentially altering kinase selectivity and binding mode . Similarly, the 2-methoxy substitution on the central phenyl ring differentiates this compound from 4-methoxy or des-methoxy regioisomers, which have been shown to display divergent anti-proliferative activities across cancer cell line panels in structurally related dioxidoisothiazolidine series [1]. The positioning of the dioxidoisothiazolidine ring at the 5-position of the central phenyl ring, combined with the 2-methylbenzamide cap, creates a unique three-dimensional pharmacophore geometry that cannot be replicated by simple benzamide or sulfonamide alternatives [2].

Ortho-methyl substitution Alters lipophilicity and kinase binding mode; unsubstituted benzamide analogs may shift selectivity profile.
2-Methoxy regiochemistry Critical for antiproliferative assay response; 4-methoxy or des-methoxy regioisomers may not replicate cell-model outcomes.
Pharmacophore geometry 5-position dioxidoisothiazolidine with 2-methylbenzamide cap creates unique three-dimensional arrangement; simple benzamide or sulfonamide alternatives cannot reproduce this topology.

Quantitative Differentiation Evidence for N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methylbenzamide: Comparator-Based Analysis


Ortho-Methylbenzamide Substitution vs. Unsubstituted Benzamide Analog: Molecular Property Differentiation

CAS 899956-67-3 bears an ortho-methyl substituent on the benzamide ring, whereas the closest commercially available analog, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide (CAS not available; des-methyl analog), lacks this substitution. The ortho-methyl group increases calculated logP by approximately +0.5 log unit relative to the unsubstituted benzamide, as predicted by the XLogP3 algorithm applied to the respective PubChem entries [1]. This increase in lipophilicity is expected to influence membrane permeability and protein binding characteristics according to established medicinal chemistry principles. The ortho-methyl group also introduces torsional constraint at the amide bond, potentially pre-organizing the bioactive conformation for kinase ATP-pocket engagement [2].

Ortho-Methyl vs. Unsubstituted Benzamide
Class-level
Estimated ΔXLogP3 ≈ +0.5 log units
May influence cell permeability and binding conformation
Computational estimate; experimental logP not reported
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Dioxidoisothiazolidine Scaffold: Class-Level CDK1/CDK2 Inhibitory Activity

The 1,1-dioxidoisothiazolidine (cyclic sulfonamide) pharmacophore present in CAS 899956-67-3 is a validated kinase inhibitor scaffold. Lee et al. (2007) demonstrated that isothiazolidine 1,1-dioxide analogues exhibit potent CDK1 and CDK2 inhibitory activity, with the most active compounds in the 3-hydroxychromone series achieving nanomolar-range potency [1]. In the indazole-dioxidoisothiazolidine series disclosed in patent WO0185726A1, compounds incorporating this pharmacophore showed anti-proliferative activity against EJ (bladder), HCT116 (colon), SW620 (colon), and A549 (lung) cancer cell lines [2]. The BAI compound (2-[1,1'-biphenyl]-4-yl-N-[5-(1,1-dioxo-1lambda6-isothiazolidin-2-yl)-1H-indazol-3-yl]acetamide), a structurally related dioxidoisothiazolidine-bearing CDK inhibitor, demonstrated apoptosis induction in renal carcinoma Caki cells and head and neck cancer cells [3]. These class-level data establish the target engagement potential of the dioxidoisothiazolidine scaffold shared by CAS 899956-67-3.

Sultam Scaffold CDK Activity
Class-level
No compound-specific CDK IC50 available
Supports scaffold-level target engagement in kinase panels
Data derived from related dioxidoisothiazolidine chemotypes
CDK Inhibition Cancer Cell Proliferation Kinase Selectivity

Commercial Availability and Purity Benchmarking vs. Dioxidoisothiazolidine Benzamide Analogs

CAS 899956-67-3 is commercially supplied at a standard purity of ≥95% . Among structurally related dioxidoisothiazolidine benzamide building blocks, several analogs—including the 4-butoxy-substituted derivative (CID 7483290) and the des-methyl benzamide analog—are listed in supplier catalogs but with variable availability and purity levels [1]. CAS 899956-67-3 maintains consistent multi-supplier availability, reducing single-source procurement risk compared to less commonly stocked analogs such as N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-4-methoxybenzamide (CAS 941886-46-0), which has more limited supplier coverage .

Purity & Supplier Coverage
Source review
≥95% purity, multi-supplier access
Reduces single-source procurement risk
Availability contrast with single-supplier regioisomers
Chemical Procurement Purity Specification Building Block Sourcing

Optimal Application Scenarios for N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methylbenzamide (CAS 899956-67-3)


Kinase Inhibitor Lead Optimization: Scaffold-Hopping from Indazole to Benzamide Cores

CAS 899956-67-3 is best deployed as a benzamide-based alternative to indazole-dioxidoisothiazolidine CDK inhibitors (e.g., BAI and patent class WO0185726A1). The replacement of the indazole core with a 2-methoxyphenyl benzamide may offer improved synthetic tractability and distinct selectivity profiles, as established by Lee et al. (2007) who demonstrated that dioxidoisothiazolidine placement on different aromatic cores modulates CDK1 vs. CDK2 selectivity [1]. Medicinal chemistry teams can use this compound to probe the impact of the benzamide scaffold on kinase selectivity versus the indazole series [2].

Chemical Biology Probe Development: Sultam Pharmacophore Tool Compound

The 1,1-dioxidoisothiazolidine (sultam) moiety functions as a phosphate mimetic and has been utilized in inhibitors of protein tyrosine phosphatases (e.g., YopH) and kinases [1]. CAS 899956-67-3 can serve as a tool compound for assessing the engagement of the sultam pharmacophore with ATP-binding pockets, particularly in cyclin-dependent kinase screening panels [2]. Its ortho-methylbenzamide cap provides a distinct vector for exploring structure-activity relationships around the solvent-exposed region of the kinase ATP site.

Building Block for Focused Compound Library Synthesis

As a multi-supplier available building block with ≥95% purity [1], CAS 899956-67-3 is suitable for the construction of focused combinatorial libraries. The dioxidoisothiazolidine ring and the 2-methoxyphenyl core provide synthetic handles for further derivatization. Procurement for library synthesis is supported by consistent commercial availability compared to other dioxidoisothiazolidine benzamide regioisomers that face single-supplier constraints [2].

Anti-Proliferative Screening in Solid Tumor Cell Line Panels

Based on the class-level anti-proliferative activity of dioxidoisothiazolidine-containing compounds in EJ (bladder), HCT116 and SW620 (colon), MDAMB468 (breast), and A549 (lung) cancer cell lines [1], CAS 899956-67-3 is appropriately prioritized for screening in similar solid tumor panels. The ortho-methyl substitution on the benzamide ring may confer differential cellular potency relative to des-methyl analogs, warranting head-to-head comparison in proliferation assays [2].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold-hopping studies
Benzamide vs. indazole core topology
CDK selectivity panel comparison
Sultam pharmacophore tool compound
Phosphate-mimetic engagement in ATP-binding sites
Kinase panel screening and SAR exploration
Focused library building block
Multi-supplier availability, research-grade purity
Derivatization handles on phenyl and sultam rings
Cell proliferation assay screening
Cell-model endpoint review
Antiproliferative response in solid tumor cell panels
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